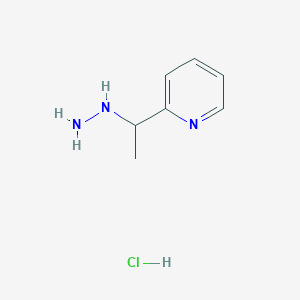
2-(1-Hydrazinoethyl)pyridine hydrochloride
Descripción general
Descripción
“2-(1-Hydrazinoethyl)pyridine hydrochloride” is a chemical compound with the molecular formula C7H12N3Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
There are several methodologies for the synthesis of pyridines with diverse functional groups. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-(1-Hydrazinoethyl)pyridine hydrochloride” is represented by the SMILES string NNCCC1=CC=CN=C1.Cl . The InChI key for this compound is KOMNJGFWKGGQOK-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Molecular Applications
2-(1-Hydrazinoethyl)pyridine hydrochloride plays a significant role in the synthesis of various novel compounds. For instance, Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives starting from a related hydrazinyl pyridine compound. These derivatives demonstrated antimicrobial and antioxidant activity, showcasing the potential of such compounds in medical research (Flefel et al., 2018). Similarly, Tranfić et al. (2011) reported the synthesis and structural analysis of a pyridine derivative involving hydrazino, which offered insights into its supramolecular structure and spectral properties (Tranfić et al., 2011).
Ligand Design and Metal Complexes
The compound has applications in designing ligands for metal complexes. Topal (2020) synthesized new ligands involving a hydrazinyl pyridine structure and their zinc(II) complexes. These complexes were characterized extensively and showed potential as drug candidates for lung cancer due to their binding affinity in molecular docking studies (Topal, 2020). In another study, Mukherjee et al. (2013) explored a heterocyclic hydrazone ligand, synthesized from a related hydrazinopyridine, as a chromogenic and ratiometric agent for copper detection (Mukherjee et al., 2013).
Antimicrobial and Antioxidant Research
The derivatives of hydrazinopyridines, like 2-(1-Hydrazinoethyl)pyridine hydrochloride, have shown significant antimicrobial and antioxidant properties. For instance, Al-Omar and Amr (2010) synthesized a series of pyridine-bridged carboxamide Schiff bases starting from a related compound and found them to exhibit notable antimicrobial activity (Al-Omar & Amr, 2010).
Cancer Research and Drug Design
In cancer research, the application of hydrazinopyridine derivatives is evident. Mehvish and Kumar (2022) synthesized a series of pyridazinone derivatives from a similar compound and evaluated their anticancer activity. The molecular docking studies indicated their potential as anti-oxidants and effectiveness in inhibiting cancer cell growth (Mehvish & Kumar, 2022).
Chemosensors and Biological Imaging
2-(1-Hydrazinoethyl)pyridine hydrochloride derivatives are also used in designing chemosensors. Li et al. (2016) created a fluorescent chemosensor using a similar hydrazinopyridine compound for detecting Zn(II) in aqueous solution, demonstrating its application in live cell imaging (Li et al., 2016).
Safety And Hazards
The safety data sheet for pyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has classifications for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .
Propiedades
IUPAC Name |
1-pyridin-2-ylethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-6(10-8)7-4-2-3-5-9-7;/h2-6,10H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPADAVNXYAHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydrazinoethyl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one](/img/structure/B1402750.png)
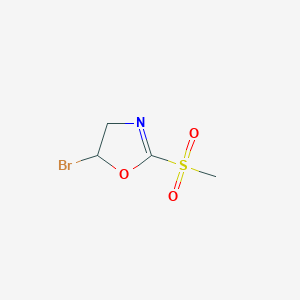
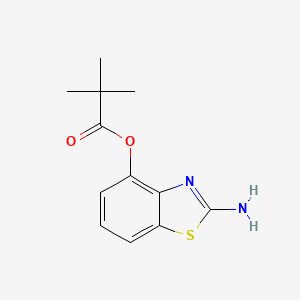
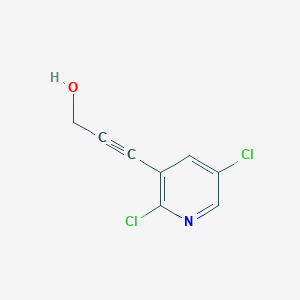
![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1402755.png)

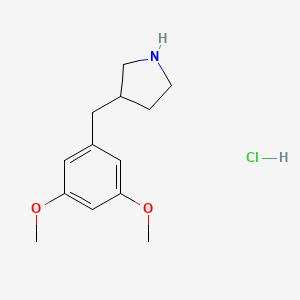
![3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402759.png)
![3-[2-(3-Benzothiazol-6-yl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-acetyl]-1H-indole-5-carbonitrile](/img/structure/B1402760.png)
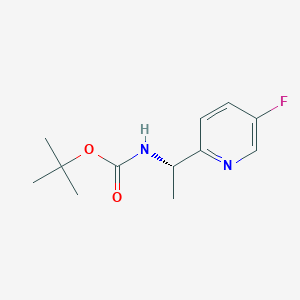

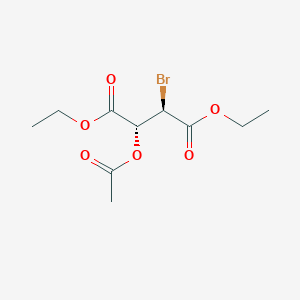

![2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1402773.png)